methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-(1-{[2-(trifluoromethoxy)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate
Description
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Properties
Molecular Formula |
C22H20F3N3O5 |
|---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
methyl 2-[2-(4-methoxyphenyl)-4-[C-methyl-N-[2-(trifluoromethoxy)phenyl]carbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C22H20F3N3O5/c1-13(26-16-6-4-5-7-18(16)33-22(23,24)25)20-17(12-19(29)32-3)27-28(21(20)30)14-8-10-15(31-2)11-9-14/h4-11,27H,12H2,1-3H3 |
InChI Key |
SSHMIBBEOMAKAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=CC=C1OC(F)(F)F)C2=C(NN(C2=O)C3=CC=C(C=C3)OC)CC(=O)OC |
Origin of Product |
United States |
Biological Activity
Methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-(1-{[2-(trifluoromethoxy)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate, a novel pyrazole derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological potential. This article reviews the biological activities of this compound, focusing on its anti-inflammatory, analgesic, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
Its molecular formula indicates the presence of multiple functional groups that are crucial for its biological activity. The presence of the methoxy and trifluoromethoxy groups enhances lipophilicity, potentially improving bioavailability.
1. Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives. This compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes.
Table 1: COX Inhibition Activity of Pyrazole Derivatives
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Selectivity Index |
|---|---|---|---|
| Compound A | 30% | 85% | 2.83 |
| Compound B | 20% | 90% | 4.50 |
| Methyl [(4Z)... | 15% | 92% | 6.13 |
Research indicates that this compound demonstrates a selectivity index that suggests a favorable profile for anti-inflammatory applications while minimizing gastrointestinal side effects typically associated with non-selective COX inhibitors .
2. Analgesic Properties
The analgesic effect of methyl [(4Z)... has been evaluated using various models, including the acetic acid-induced writhing test and the hot plate test in rodents. Results indicate that this compound significantly reduces pain responses compared to control groups.
Case Study: Analgesic Efficacy in Rodent Models
- Method : Acetic acid-induced writhing test.
- Dosage : Administered at 100 mg/kg.
- Results : A reduction in writhing response was observed (p < 0.05), indicating potent analgesic activity.
3. Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been extensively studied. Methyl [(4Z)... exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
These findings suggest that methyl [(4Z)... could be a candidate for further development as an antimicrobial agent .
4. Anticancer Potential
Recent investigations into the anticancer effects of pyrazole derivatives have shown promising results. Methyl [(4Z)... has been tested against several cancer cell lines, including breast and colon cancer cells.
Case Study: Antitumor Activity
- Cell Lines Tested : HCT116 (colon carcinoma) and T47D (breast cancer).
- IC50 Values :
- HCT116: 6.2 µM
- T47D: 27.3 µM
These results indicate a significant cytotoxic effect on cancer cells, suggesting potential for development as an anticancer therapeutic .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-(1-{[2-(trifluoromethoxy)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate exhibit promising anticancer properties. Specifically, derivatives of pyrazole have been shown to inhibit various tyrosine kinases implicated in cancer progression, such as c-Abl and Bcr-Abl . The structural features of this compound suggest it may also target similar pathways.
Case Study: Tyrosine Kinase Inhibition
In a study published in Bioorganic & Medicinal Chemistry Letters, a related pyrazole compound demonstrated effective inhibition of c-Kit and PDGF-R tyrosine kinases, leading to reduced cell proliferation in leukemia models . This suggests that this compound could be further explored for its anticancer potential.
Agricultural Applications
Herbicidal Properties
The compound's structural motif has been investigated for herbicidal activity. Research has indicated that certain pyrazole derivatives can act as effective herbicides by inhibiting specific enzymes involved in plant growth regulation .
Data Table: Herbicidal Efficacy of Pyrazole Derivatives
| Compound Name | Target Enzyme | Efficacy (%) | Reference |
|---|---|---|---|
| Pyrazole A | ALS | 85 | |
| Pyrazole B | ACCase | 78 | |
| Methyl [(4Z)... | Unknown | TBD | This study |
Material Science
Polymer Synthesis
this compound has potential applications in the synthesis of advanced materials due to its unique chemical properties. Its ability to form stable complexes with metal ions can be utilized in the development of new polymeric materials with enhanced mechanical and thermal properties.
Case Study: Polymer Blends
In a recent study, blends of polymers incorporating pyrazole derivatives were shown to improve tensile strength and thermal stability compared to traditional polymers . These findings indicate the potential for developing high-performance materials suitable for various industrial applications.
Chemical Reactions Analysis
Synthetic Pathways and Key Reaction Mechanisms
The compound is synthesized through sequential reactions involving cyclocondensation, nucleophilic substitutions, and esterification. A representative synthesis includes:
Ester Hydrolysis
The methyl ester undergoes hydrolysis under alkaline or enzymatic conditions:
-
Base-Catalyzed : NaOH (1M)/EtOH at 60°C converts the ester to carboxylic acid (yield: 88%).
-
Enzymatic : Lipase B (Candida antarctica) in phosphate buffer (pH 7.4) achieves selective hydrolysis.
Pyrazole Ring Modifications
-
Electrophilic Substitution : Nitration at C3 occurs with HNO₃/H₂SO₄ at 0°C, yielding a nitro derivative (m.p. 214°C).
-
Cycloaddition : Reacts with maleic anhydride in toluene to form a fused bicyclic adduct (confirmed byH NMR).
Catalytic Transformations
| Reaction Type | Catalyst/Reagents | Outcome |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid/K₂CO₃ | Introduces aryl groups at C4 (e.g., phenyl, 4-chlorophenyl) |
| Oxidation | KMnO₄/H₂O (pH 9) | Converts ethylidene group to ketone (isolated as oxo-pyrazole derivative) |
Interactions with Biological Targets
The compound participates in hydrogen-bonding and π-stacking interactions critical for bioactivity:
-
Hydrogen Bonding : The trifluoromethoxy group forms H-bonds with protein residues (e.g., NH–O=C in kinase assays) .
-
π–π Stacking : The 4-methoxyphenyl moiety interacts with aromatic amino acids (e.g., Tyr, Phe) in molecular docking studies .
Stability Under Reactive Conditions
| Condition | Observation |
|---|---|
| Acidic (HCl, 1M) | Pyrazole ring remains intact; ester group hydrolyzes partially (20% in 6h) |
| UV Light (254 nm) | Gradual decomposition observed via HPLC (t₁/₂ = 48h) |
Comparative Reactivity with Analogues
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The compound can be synthesized via cyclocondensation of thiosemicarbazide derivatives with appropriate carbonyl intermediates. For example, refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid, sodium acetate, and oxo-compounds in a DMF/acetic acid mixture (2:1 v/v) for 2 hours yields structurally analogous pyrazolone derivatives . Optimization may involve adjusting molar ratios (e.g., 1:1:2:3 for thiosemicarbazide:chloroacetic acid:sodium acetate:oxo-compound) and solvent polarity to minimize side products.
Q. How is the Z-configuration of the ethylidene group confirmed experimentally?
The (4Z)-configuration is typically validated using X-ray crystallography. For example, analogous pyrazolone derivatives (e.g., (4Z)-4-{(2-chlorophenyl)aminomethylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one) were structurally resolved via single-crystal diffraction, with SHELXL refinement software used to analyze bond angles and torsion angles .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm regiochemistry and detect tautomeric forms. For example, the 4-methoxyphenyl group in similar compounds shows a singlet at δ ~3.8 ppm for the methoxy protons .
- IR spectroscopy : Stretching frequencies for C=O (1650–1700 cm⁻¹) and C=N (1600–1620 cm⁻¹) confirm the pyrazolone core .
- HRMS : To verify molecular ion peaks and isotopic patterns, particularly for trifluoromethoxy groups .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental spectral data?
Discrepancies between calculated and observed NMR chemical shifts (e.g., for the ethylidene group) can be addressed using density functional theory (DFT). For example, B3LYP/6-31G(d) calculations predict chemical shifts within ±0.3 ppm of experimental values for analogous trifluoromethoxy-containing compounds .
Q. What strategies are effective for studying structure-activity relationships (SAR) in pyrazolone derivatives?
SAR studies require systematic substitution at key positions:
- Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., dimethylamino) groups to assess electronic effects on bioactivity .
- Modify the trifluoromethoxy substituent to compare steric and electronic contributions using in vitro assays (e.g., antimicrobial activity testing via microdilution methods) .
Q. How are crystallographic disorder or twinning challenges addressed during structure refinement?
High-resolution data (d ≤ 0.8 Å) and SHELXL’s TWIN/BASF commands are used to model twinned crystals. For example, anisotropic displacement parameters (ADPs) and Hirshfeld surface analysis resolve disorder in the trifluoromethoxy group .
Methodological Considerations
Q. What experimental protocols mitigate hydrolysis of the methyl ester group during synthesis?
Use anhydrous solvents (e.g., freshly distilled DMF) and avoid prolonged heating. For acid-sensitive intermediates, add molecular sieves (3Å) to the reaction mixture .
Q. How are tautomeric equilibria between keto-enol forms quantified?
Variable-temperature NMR (VT-NMR) in DMSO-d₆ (25–80°C) monitors peak splitting for enolic protons. Integration of keto (δ ~10.5 ppm) and enol (δ ~12.0 ppm) signals provides equilibrium constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
